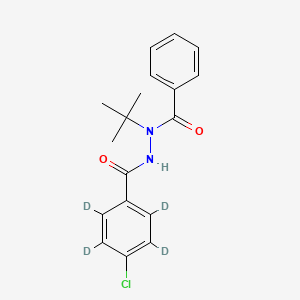
Halofenozide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Halofenozide-d4 is a labeled analogue of Halofenozide, a dibenzoylhydrazine-based pesticide. It is an ecdysteroid agonist used primarily for controlling white grubs. The compound functions by interfering with the normal growth and development of insects .
準備方法
Synthetic Routes and Reaction Conditions
Halofenozide-d4 can be synthesized from tert-butylhydrazine hydrochloride and the corresponding substituent benzoyl chloride using Schotten-Baumann conditions . The presence of the bulky tert-butyl group on the hydrazine allows the acid chlorides to be reacted in a sequential and highly regio-specific manner .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This allows researchers to study metabolic pathways in vivo in a safe manner.
化学反応の分析
Types of Reactions
Halofenozide-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Halofenozide-d4 has a wide range of scientific research applications, including:
作用機序
Halofenozide-d4 functions as an ecdysteroid agonist, mimicking the actions of the insect molting hormone, 20-hydroxyecdysone. It binds directly to the binding sites of 20-hydroxyecdysone and acts as a full agonist at that site. This induces premature apolysis, causing larvae to stop feeding and initiate molting prematurely. The larvae then exhibit symptoms of hyperecdysonism, such as slipping their old head capsules and failing to complete ecdysis .
類似化合物との比較
Similar Compounds
Tebufenozide: Another dibenzoylhydrazine-based pesticide with similar insecticidal properties.
Methoxyfenozide: Exhibits high insecticide efficacy and selectivity against Lepidoptera.
Chromafenozide: A non-steroidal ecdysone agonist developed as an insecticide against Lepidoptera.
Uniqueness
Halofenozide-d4 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Its specific action as an ecdysteroid agonist makes it highly effective in controlling insect populations by disrupting their growth and development.
生物活性
Halofenozide-d4, also known as RH-0345, is a synthetic compound classified as an ecdysteroid agonist. It belongs to a novel class of insect growth regulators (IGRs) that mimic the action of the natural molting hormone, 20-hydroxyecdysone. This article explores the biological activity of this compound, focusing on its effects on insect growth and reproduction, along with relevant research findings and case studies.
- Molecular Formula : C₁₈H₁₉ClN₂O₂
- Molecular Weight : 330.81 g/mol
- Melting Point : 198.0-199.0 °C
- Density : 1.205 g/cm³
- CAS Number : 112226-61-6
This compound acts by binding to ecdysteroid receptors in insects, leading to the activation of genes associated with molting and development. This mechanism disrupts normal growth patterns, ultimately affecting reproduction and survival rates in target species.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly affects the reproductive physiology of insects:
- Cell Viability Assay :
In Vivo Studies
In vivo experiments further elucidate the compound's impact on insect reproduction:
- Study Parameters :
- Dosage : Topical application of 5 and 10 μg
- Organism : Newly emerged adult females of T. molitor
- Findings :
Case Studies
Several case studies have highlighted the practical applications and effects of this compound in pest management:
-
Impact on Oviposition and Egg Quality :
- A study focused on the reproductive output of T. molitor revealed that exposure to this compound led to a marked reduction in egg production and viability. This suggests potential applications for controlling pest populations through targeted reproductive disruption.
- Behavioral Effects on Insects :
Comparative Analysis with Other IGRs
| Compound | Mechanism of Action | Target Organisms | Efficacy |
|---|---|---|---|
| This compound | Ecdysteroid agonist | T. molitor | High |
| Methoprene | Juvenile hormone mimic | Various insects | Moderate |
| Pyriproxyfen | Juvenile hormone mimic | Mosquitoes | High |
特性
IUPAC Name |
N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKHSLKYRMDDNQ-IRYCTXJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














